Zymosan A
Description
Structure
2D Structure
Properties
CAS No. |
9011-93-2 |
|---|---|
Molecular Formula |
C74H112Cl2N6O11 |
Molecular Weight |
1332.6 g/mol |
IUPAC Name |
1-O-[2,6-dichloro-4-[[4-[[1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-methylamino]pyrrolo[2,3-d]pyrimidine-7-carbonyl]oxymethyl]phenyl] 9-O-[1,3-di(octadec-9-enoyloxy)propan-2-yl] 3,7-dimethylnonanedioate |
InChI |
InChI=1S/C74H112Cl2N6O11/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-67(84)89-54-61(55-90-68(85)41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)92-69(86)48-57(3)38-37-39-58(4)49-70(87)93-71-63(75)50-60(51-64(71)76)53-91-74(88)82-47-44-62-72(78-56-79-73(62)82)80(6)65-52-81(46-43-59(65)5)66(83)42-45-77/h21-24,44,47,50-51,56-59,61,65H,7-20,25-43,46,48-49,52-55H2,1-6H3 |
InChI Key |
JITWMWVPQUZNBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CC(C)CCCC(C)CC(=O)OC1=C(C=C(C=C1Cl)COC(=O)N2C=CC3=C2N=CN=C3N(C)C4CN(CCC4C)C(=O)CC#N)Cl |
Origin of Product |
United States |
Molecular and Structural Biology of Lysostaphin
Lysostaphin (B13392391) Gene (lss) and Associated Genetic Elements
The genetic determinants for lysostaphin production and the accompanying resistance mechanism are located on a plasmid in Staphylococcus simulans biovar staphylolyticus. This section explores the genetic organization of the lysostaphin system, including the gene encoding the enzyme and the associated immunity factor.
Plasmid Localization and Transfer Hypotheses
The gene encoding the lysostaphin endopeptidase, designated as lss, is found on the large β-lactamase plasmid pACK1 in S. simulans. aimspress.comnih.govmdpi.com The complete coding region of the lss gene consists of 1440 base pairs, which translates to a precursor protein of 480 amino acids. nih.gov The presence of insertion sequences flanking both the lss gene and the lysostaphin resistance gene, lif, strongly suggests that these genes may have been acquired by S. simulans through horizontal gene transfer. nih.govmdpi.comnih.gov This hypothesis is further supported by the distinct codon usage in the lss gene compared to other staphylococcal genes.
Lysostaphin Immunity Factor Gene (lif)
Adjacent to the lss gene on the pACK1 plasmid is the lysostaphin immunity factor gene (lif), also referred to as the endopeptidase resistance gene (epr). nih.govasm.org This gene is crucial for the survival of the producing organism, as it confers resistance to the lytic action of lysostaphin. asm.org The lif gene encodes a protein that shares homology with the FemA and FemB family of proteins, which are involved in the synthesis of the pentaglycine (B1581309) interpeptide bridges in staphylococcal peptidoglycan. mdpi.comnih.gov The Lif protein acts as a nonribosomal peptidyl transferase, modifying the peptidoglycan structure by substituting some of the glycine (B1666218) residues in the cross-bridge with serine residues. nih.govasm.org This alteration of the substrate prevents effective cleavage by lysostaphin, thus providing immunity. asm.orgoup.com Expression of the lif gene in susceptible Staphylococcus species has been shown to increase the serine-to-glycine ratio in the peptidoglycan, thereby conferring resistance to lysostaphin. nih.gov
Lysostaphin Protein Architecture and Domain Organization
Mature lysostaphin is a monomeric protein with a modular structure, consisting of two principal domains linked by a flexible region. frontiersin.orgnih.govnih.gov This bidomain architecture is a common feature among many peptidoglycan hydrolases and is essential for the enzyme's specific and efficient lytic activity against Staphylococcus aureus. frontiersin.org
N-terminal Catalytic Domain (Endopeptidase Activity)
The N-terminal portion of the mature lysostaphin protein constitutes the catalytic (CAT) domain, which is responsible for the enzyme's endopeptidase activity. frontiersin.orgnih.govresearchgate.net This domain specifically recognizes and cleaves the glycyl-glycine bonds within the pentaglycine cross-bridges of the staphylococcal cell wall peptidoglycan. nih.govnih.gov The catalytic domain of lysostaphin is a member of the M23 family of metallopeptidases. asm.orgfrontiersin.org Structural analysis reveals that this domain adopts a barrel-like fold. frontiersin.org
The catalytic activity of lysostaphin is dependent on a zinc ion (Zn²⁺) coordinated within its active site, classifying it as a zinc metallopeptidase. nih.govfrontiersin.orgresearchgate.net High-resolution crystal structures of the catalytic domain have provided detailed insights into the coordination of this essential metal ion. nih.gov The Zn²⁺ ion is typically tetrahedrally coordinated by the side chains of specific amino acid residues. nih.govmpi-cbg.de This coordination is a key feature of the M23 peptidase family and is crucial for the catalytic mechanism. nih.govcsic.es The precise geometry of zinc coordination is critical for polarizing the scissile peptide bond of the substrate, facilitating nucleophilic attack and subsequent cleavage. researchgate.net
The region of the catalytic domain that houses the active site exhibits significant conformational flexibility. nih.govresearchgate.netrcsb.org This dynamic nature is evident from both NMR spectroscopy and molecular dynamics simulations, which highlight the mobility of the loops that surround the catalytic cleft. nih.govresearchgate.netjyu.fi This inherent flexibility is believed to be important for accommodating the substrate and for the catalytic process itself. Furthermore, the two domains of lysostaphin are connected by a flexible linker, allowing for considerable inter-domain mobility. nih.govresearchgate.net This flexibility may enable the catalytic domain to efficiently access its cleavage sites on the complex, three-dimensional network of the bacterial cell wall peptidoglycan. asm.org Studies using small-angle X-ray scattering (SAXS) have suggested the existence of at least two preferred conformational subpopulations of the full-length enzyme in solution, highlighting the dynamic relationship between the catalytic and cell-wall-targeting domains. nih.govresearchgate.net
C-terminal Cell Wall Targeting (CWT) Domain (SH3b Domain)
The C-terminal domain of lysostaphin is a specialized cell wall targeting (CWT) domain that belongs to the SH3b family of prokaryotic domains. whiterose.ac.ukrcsb.org This domain is essential for the enzyme's potent and specific activity against Staphylococcus aureus by anchoring the enzyme to the bacterial cell wall. whiterose.ac.uknih.gov The CWT domain of lysostaphin is a compact, all-β-sheet structure. frontiersin.org
Role in Substrate Specificity and Affinity
The C-terminal cell wall targeting domain of lysostaphin is a primary determinant of its substrate specificity and high affinity for the peptidoglycan of S. aureus. frontiersin.orgresearchgate.net This specificity is achieved through the recognition of the pentaglycine cross-bridges, a hallmark of the S. aureus cell wall. whiterose.ac.uknih.gov While the affinity for isolated pentaglycine peptides is surprisingly low, the domain exhibits a much higher, micromolar affinity for the peptidoglycan stem peptide (Ala-D-γ-Glu-Lys-D-Ala-D-Ala). frontiersin.orgnih.gov This suggests a complex recognition mechanism that involves more than just the pentaglycine bridge. nih.gov In fact, recent studies indicate that the SH3b domain has two independent binding sites on opposite sides of the protein that recognize the pentaglycine crossbridge and the peptide stem, respectively. whiterose.ac.uknih.gov This dual recognition allows for a synergistic and dynamic binding to the peptidoglycan, which is crucial for the enzyme's high efficiency. whiterose.ac.uknih.gov The interaction is also dependent on the length and amino acid composition of the interpeptide bridge. rcsb.org
Identification of Peptidoglycan Binding Sites
Researchers have identified two distinct peptidoglycan binding sites on the lysostaphin SH3b domain. whiterose.ac.uknih.govfrontiersin.org One site, located in a groove on the N-terminal side of the domain, is responsible for binding the pentaglycine cross-bridge. frontiersin.orgresearchgate.net The other site recognizes the peptide stem of the peptidoglycan. whiterose.ac.uknih.gov This two-site recognition mechanism leads to the clustering of SH3b domains on the bacterial cell surface. whiterose.ac.uknih.gov
Specific amino acid residues critical for binding have been identified through mutagenesis and structural studies. frontiersin.org For instance, residues corresponding to R427 and W489 in lysostaphin are conserved in S. aureus-targeting SH3b domains and are crucial for binding. frontiersin.org The binding of the peptidoglycan stem peptide has been mapped to two sites of different affinities on the domain's surface. frontiersin.orgjyu.fi The higher affinity site involves residues such as E414 and I492. frontiersin.org The canonical PXXP binding site found in eukaryotic SH3 domains is partially blocked in the SH3b domains of lysostaphin and its homologs. frontiersin.org
Inter-domain Linker Characteristics and Overall Protein Dynamics
The N-terminal catalytic domain and the C-terminal cell wall targeting domain of lysostaphin are connected by a flexible linker of approximately 14 residues. frontiersin.orgnih.gov This linker is rich in glycine residues, which imparts significant flexibility, allowing the two domains to move with respect to each other. nih.gov Structural studies have revealed that different conformations of the linker can lead to drastic changes in the relative orientation of the catalytic and CWT domains, with differences of up to 100 degrees observed. nih.gov
While some early studies suggested a dynamic interaction between the two domains, more recent research using NMR and small-angle X-ray scattering (SAXS) found no evidence for a stable inter-domain interaction in solution. frontiersin.orgresearchgate.netjyu.fi Instead, the flexibility endowed by the linker is considered important for the enzyme's function, potentially allowing the catalytic domain to scan the bacterial surface while the CWT domain remains anchored. nih.govresearchgate.net The linker region is one of the least conserved parts of the protein among lysostaphin homologs. nih.gov
Homologous Peptidoglycan Hydrolases and Their Comparative Analysis with Lysostaphin
Several other bacterial enzymes share structural and functional homology with lysostaphin, providing valuable insights into the evolution and mechanisms of these peptidoglycan hydrolases.
ALE-1 from Staphylococcus capitis
ALE-1, produced by Staphylococcus capitis, is a well-characterized homolog of lysostaphin. nih.govnih.gov Like lysostaphin, it is a glycylglycine (B550881) endopeptidase that specifically lyses S. aureus by cleaving the pentaglycine cross-bridges. rcsb.orgnih.gov The mature ALE-1 protein is highly similar to the proenzyme form of lysostaphin and possesses a similar modular design with an N-terminal region and a C-terminal active domain. nih.gov However, unlike lysostaphin, ALE-1 does not undergo processing of its N-terminal domain in culture. nih.gov The C-terminal 92 residues of ALE-1 constitute the targeting domain, which is functionally crucial for its lytic activity and belongs to the SH3b domain family. rcsb.orgresearchgate.net The binding of the ALE-1 CWT domain is inhibited by the substitution of glycines with serines in the peptidoglycan cross-bridges, a resistance mechanism also observed for lysostaphin. asm.org While structurally and functionally similar, cross-resistance to lysostaphin is known in strains producing ALE-1. asm.org
LytM and LytU from Staphylococcus aureus
Staphylococcus aureus itself produces autolysins that are homologous to lysostaphin, namely LytM and LytU. frontiersin.orgnih.gov Both are zinc-dependent metallopeptidases belonging to the M23 family and cleave the pentaglycine cross-bridges involved in cell wall remodeling. frontiersin.orgresearchgate.net The catalytic domains of LytM and LytU share high structural similarity with the catalytic domain of lysostaphin, with amino acid sequence identities of 49% and 44%, respectively. frontiersin.org
A key difference is that LytM is produced as a latent autolysin that requires activation by the removal of an N-terminal proregion. researchgate.netnih.gov Unlike lysostaphin, LytM lacks a distinct C-terminal cell wall targeting domain. nih.gov Recent studies have shown that both lysostaphin and LytM preferentially hydrolyze the Gly2-Gly3 bond in the pentaglycine bridge and favor substrates containing a D-Ala-Gly cross-link. nih.govbiorxiv.org However, their substrate specificities are not identical; for instance, LytM can also function as a D-alanyl-glycine endopeptidase, a capability not observed in lysostaphin. nih.gov
Zoocin A from Streptococcus equi
Zoocin A is a bacteriolytic enzyme, or bacteriocin (B1578144), produced by Streptococcus equi subsp. zooepidemicus 4881. oup.comoup.com This enzyme specifically targets and lyses the cell walls of other closely related streptococcal species. oup.com Structurally and functionally, Zoocin A presents notable parallels and distinctions when compared to lysostaphin.
Structural Organization and Genetics
Like lysostaphin, Zoocin A is a modular, domain-structured protein. oup.comoup.com It consists of an N-terminal catalytic domain (CAT) and a C-terminal target recognition domain (TRD) that directs the enzyme to its substrate on the bacterial cell surface. oup.comoup.com The gene encoding zoocin A (zooA) is located adjacent to a gene conferring immunity, known as zif (zoocin A immunity factor), and the two are transcribed in opposite directions. oup.comrcsb.org Zif provides protection to the producing organism from the lytic action of its own enzyme. oup.com This immunity mechanism involves modifying the peptidoglycan cross-bridge by lengthening it, thus hindering Zoocin A's activity. nih.gov
A key finding from sequence analysis is the high degree of homology between the N-terminal catalytic domain of Zoocin A and that of lysostaphin. oup.comoup.comnih.gov Both belong to the M23 family of peptidases. researchgate.netfrontiersin.org In contrast, their C-terminal domains, responsible for target recognition, share almost no sequence similarity, which accounts for their different bacterial specificities. oup.comoup.com The solution structure of the recombinant target recognition domain of Zoocin A has been determined by NMR, revealing a potential new protein fold with some resemblance to the immunoglobin fold. rcsb.org
Catalytic Activity and Mode of Action
While lysostaphin is a glycylglycine endopeptidase that cleaves the pentaglycine cross-bridges in staphylococcal peptidoglycan, Zoocin A functions as a D-alanyl-L-alanine endopeptidase. rcsb.orgnih.govaimspress.com It hydrolyzes the peptidoglycan cross-bridges in susceptible streptococci. nih.govasm.org Research has shown that Zoocin A is a penicillin-binding protein (PBP), and its lytic activity can be inhibited by penicillin. oup.comresearchgate.net It also exhibits weak β-lactamase activity. oup.compsu.edu The sensitivity of different streptococcal strains to Zoocin A directly correlates with the amount of enzyme that can bind to their cell surface. oup.com However, some strains can bind the enzyme without being lysed, suggesting that binding is a primary determinant of susceptibility but other factors within the peptidoglycan composition also play a role. oup.com
Table 1: Comparison of Lysostaphin and Zoocin A
| Feature | Lysostaphin | Zoocin A |
| Producing Organism | Staphylococcus simulans mdpi.com | Streptococcus equi subsp. zooepidemicus oup.comoup.com |
| Target Bacteria | Staphylococcus species (e.g., S. aureus) rcsb.orgmdpi.com | Streptococcus species (e.g., S. pyogenes) oup.comoup.com |
| Enzymatic Class | M23 Family Metalloendopeptidase nih.govelifesciences.org | M23 Family Metalloendopeptidase, Penicillin-Binding Protein oup.comresearchgate.net |
| Catalytic Activity | Glycylglycine endopeptidase mdpi.comnih.gov | D-alanyl-L-alanine endopeptidase nih.govresearchgate.net |
| Peptidoglycan Cleavage Site | Pentaglycine cross-bridges rcsb.orgnih.gov | D-Ala-L-Ala cross-bridges nih.gov |
| N-Terminal Domain Homology | N/A | High homology to Lysostaphin's catalytic domain oup.comnih.gov |
| C-Terminal Domain Homology | N/A | No significant homology to Lysostaphin's targeting domain oup.comoup.com |
| Immunity Gene | lif (modifies cross-bridge with serine) mdpi.comnih.gov | zif (lengthens peptidoglycan cross-bridge) oup.comnih.gov |
Table 2: Domain Structure of Zoocin A
| Domain | Name | Function |
| N-Terminal | Catalytic Domain (CAT) | Responsible for the D-alanyl-L-alanine endopeptidase activity that cleaves peptidoglycan. oup.comnih.gov |
| C-Terminal | Target Recognition Domain (TRD) | Binds to specific sites on the surface of susceptible streptococcal cells, determining target specificity. oup.comnih.gov |
Enzymatic Mechanism and Substrate Specificity of Lysostaphin
Glycyl-Glycine Endopeptidase Activity
The fundamental catalytic action of lysostaphin (B13392391) is that of a glycyl-glycine endopeptidase. asm.orgmdpi.commicrobiologyresearch.org This means it specifically hydrolyzes the peptide bonds between two consecutive glycine (B1666218) residues. elifesciences.org This enzymatic function is carried out by the N-terminal domain, which is a zinc-dependent metallopeptidase. frontiersin.orgnih.gov The cell-wall degrading capability of lysostaphin is primarily attributed to this endopeptidase activity, which effectively dismantles the structural integrity of the bacterial cell wall, leading to osmotic lysis and cell death. nih.govmdpi.commdpi.com The enzyme's action is highly specific, targeting the unique structure of the S. aureus peptidoglycan. asm.orgontosight.ai
Specificity for Pentaglycine (B1581309) Cross-Bridges of Staphylococcus aureus Peptidoglycan
The remarkable specificity of lysostaphin is directed towards the pentaglycine (Gly₅) cross-bridges that are a hallmark of the peptidoglycan in S. aureus and certain other staphylococci. wikipedia.orgasm.orgasm.org These cross-bridges link the linear glycan strands of peptidoglycan, forming a robust, mesh-like macromolecule called the murein sacculus, which is essential for maintaining cell shape and resisting internal osmotic pressure. asm.org
Lysostaphin's specificity is conferred by its C-terminal cell wall targeting (CWT) domain, which selectively binds to these pentaglycine bridges. frontiersin.orgnih.govnih.gov This binding event positions the enzyme optimally for its N-terminal catalytic domain to cleave the substrate. asm.org The high density of pentaglycine in the S. aureus cell wall makes it an exceptionally effective target for lysostaphin. wikipedia.org The enzyme's activity is significantly reduced against staphylococcal species that incorporate other amino acids, such as serine, into their peptidoglycan cross-bridges, a natural resistance mechanism employed by the producing organism, S. simulans. nih.govmdpi.com If one or more glycine residues in the bridge are substituted with serine, the cell wall becomes less susceptible to hydrolysis by lysostaphin, as the enzyme cannot efficiently cleave glycyl-serine or seryl-glycine bonds. nih.govmdpi.com
Cleavage Site Elucidation within the Pentaglycine Cross-Bridge
The precise point of cleavage within the pentaglycine cross-bridge has been a subject of detailed investigation, with findings sometimes varying based on the experimental methods used.
Several studies have identified the primary cleavage site of lysostaphin to be the peptide bond between the third and fourth glycine residues (Gly₃-Gly₄) of the pentaglycine cross-bridge. nih.govresearchgate.netnih.gov This specific scission breaks the link between peptidoglycan strands, compromising the cell wall's structural integrity. asm.orgresearchgate.net The crystal structure of lysostaphin supports this cleavage specificity, highlighting the arrangement of the catalytic site relative to its substrate. nih.gov
While the Gly₃-Gly₄ bond is a principal target, other research indicates that lysostaphin's activity can be more complex. elifesciences.org Some studies using FRET-labeled peptides reported cleavage occurring between both Gly₂-Gly₃ (approximately 60%) and Gly₃-Gly₄ (approximately 40%). elifesciences.orgnih.gov Further complicating the picture, other analyses of digested muropeptides have detected cleavage at multiple sites, including between Gly₁-Gly₂, Gly₂-Gly₃, and Gly₃-Gly₄. nih.govelifesciences.org
Recent, more nuanced studies using NMR spectroscopy suggest that the cleavage site preference is influenced by the context of the substrate. elifesciences.orgelifesciences.org For instance, in mature, cross-linked peptidoglycan where the first glycine is attached to a D-alanine from an adjacent stem peptide, lysostaphin preferentially cleaves the Gly₁-Gly₂ bond. elifesciences.orgelifesciences.org In contrast, when acting on non-cross-linked pentaglycine chains, the cleavage site shifts to the Gly₂-Gly₃ bond. elifesciences.org This indicates that the enzyme's specificity is not absolute but is modulated by the broader structure of the peptidoglycan substrate. elifesciences.orgelifesciences.org The presence of serine residues in the cross-bridge, particularly at the third position, inhibits cleavage, demonstrating the enzyme's high sequence specificity. researchgate.net
Table 1: Reported Cleavage Sites of Lysostaphin in Pentaglycine
| Cleavage Site | Substrate Context/Method | Reference |
|---|---|---|
| Gly₃ - Gly₄ | General observation, Peptidoglycan | nih.govresearchgate.netnih.gov |
| Gly₂ - Gly₃ & Gly₃ - Gly₄ | FRET peptides | elifesciences.orgnih.gov |
| Gly₁ - Gly₂, Gly₂ - Gly₃, Gly₃ - Gly₄ | Digested muropeptides | nih.govelifesciences.org |
| Gly₁ - Gly₂ | Mature, cross-linked peptidoglycan | elifesciences.orgelifesciences.org |
| Gly₂ - Gly₃ | Non-cross-linked pentaglycine | elifesciences.org |
| Gly₂ - Gly₃ or Gly₃ - Gly₄ | Pentaglycine peptide | mdpi.com |
Substrate Binding and Interaction Dynamics
The interaction between lysostaphin and its peptidoglycan substrate is a dynamic, multi-step process governed by the enzyme's two-domain structure. The C-terminal SH3b domain is crucial for the initial recognition and binding. frontiersin.orgnih.gov
Interestingly, detailed binding studies have revealed that the C-terminal targeting domain's affinity for the isolated pentaglycine chain is quite low. frontiersin.orgnih.govnih.gov However, its affinity for the peptidoglycan stem peptide (Ala-D-γ-Glu-Lys-D-Ala-D-Ala) is significantly higher, in the micromolar range. frontiersin.orgnih.govjyu.fi This suggests that the targeting domain recognizes more than just the pentaglycine bridge.
Advanced structural studies using NMR and X-ray crystallography have shown that the SH3b domain has two distinct binding sites located on opposite faces of the protein. nih.govspringernature.comwhiterose.ac.uk One site recognizes the pentaglycine cross-bridge, while the other interacts with the tetrapeptide stem. springernature.comwhiterose.ac.uk This dual-recognition mechanism, where a single SH3b domain can bind the stem peptide of one peptidoglycan strand while another SH3b domain binds the cross-bridge of an adjacent strand, is thought to induce clustering of the enzyme on the cell surface. nih.govwhiterose.ac.uk This model of synergistic, low-affinity interactions allows the enzyme to move across the peptidoglycan surface efficiently, ensuring the catalytic domain is consistently positioned to cleave the cross-bridges, which explains its potent lytic activity. nih.govspringernature.com
Influence of Cell Wall Anionicity on Lysostaphin Interaction
The interaction of lysostaphin with the Staphylococcus aureus cell wall is a complex process influenced by the electrostatic properties of the bacterial surface. The Gram-positive bacterial cell wall is characterized by a net negative charge, largely due to the presence of anionic polymers such as wall teichoic acids (WTA). nih.gov The role of this cell wall anionicity in the susceptibility of S. aureus to lysostaphin has been a subject of investigation, with some studies suggesting a dual role.
On one hand, electrostatic interactions between the positively charged lysostaphin and the negatively charged cell wall components can facilitate the initial binding and localization of the enzyme to its substrate, the peptidoglycan. nih.gov This is supported by findings that increasing the positive charge on the catalytic domain of lysins can enhance their activity, suggesting that charge-charge interactions are beneficial. nih.gov
Conversely, there is evidence that teichoic acids can sequester lysostaphin, thereby limiting its access to the peptidoglycan and leading to resistance. nih.govresearchgate.net This suggests a protective role of teichoic acids against lysostaphin-mediated lysis. The addition of sodium chloride (NaCl) has been observed to increase the in vitro lytic activity of lysostaphin. nih.govpsu.edu This enhancement is correlated with a reduction in the binding affinity of the cell wall binding domain (CBD), suggesting that the salt modulates the electrostatic interactions, potentially by breaking the complex formed between lysostaphin and its substrate, allowing for more efficient catalysis. nih.govpsu.edu
Deletion of the msaABCR operon in S. aureus, which is known to affect cell wall biosynthesis, has been shown to increase susceptibility to lysostaphin. asm.org This increased susceptibility is associated with defects in the cell wall, potentially a reduction in thickness or cross-linking, which could alter the cell wall's anionic properties and integrity. asm.org
Methodologies for Characterizing Lysostaphin Enzymatic Activity
Turbidimetric Assays for Lytic Activity Measurement
Turbidimetric assays are a common and straightforward method for quantifying the lytic activity of lysostaphin. asm.orgresearchgate.netmdpi.com This technique measures the decrease in the optical density (OD) of a bacterial suspension over time as the cells are lysed by the enzyme. mdpi.comnih.gov The principle is that intact bacterial cells scatter light, resulting in a turbid suspension with a measurable OD, typically at a wavelength of 600 nm or 620 nm. nih.govnih.govsigmaaldrich.com Upon the addition of lysostaphin, the cell walls are degraded, leading to cell lysis and a decrease in turbidity, which is directly proportional to the lytic activity. mdpi.comnih.gov
The rate of bacterial lysis can be monitored continuously, and the activity can be quantified by determining the initial rate of lysis or the time required to reach a 50% reduction in the initial optical density (TOD₅₀). asm.orgnih.gov These assays can be performed using live or killed staphylococcal cells, although live cells generally provide more reliable results. mdpi.com
Table 1: Example of Turbidimetric Assay Data for Lysostaphin
| Time (minutes) | Optical Density (OD₆₀₀) | % Lysis |
|---|---|---|
| 0 | 0.500 | 0 |
| 15 | 0.375 | 25 |
| 30 | 0.250 | 50 |
| 45 | 0.150 | 70 |
| 60 | 0.100 | 80 |
This is an illustrative table based on typical turbidimetric assay results.
Chromogenic Reaction-Based Assays for Peptide Hydrolysis
Chromogenic assays provide a direct measure of the peptide bond hydrolysis activity of lysostaphin by detecting the products of the enzymatic reaction. researchgate.netnih.gov A common approach involves using isolated pentaglycine peptides as a substrate. researchgate.netnih.gov As lysostaphin cleaves the glycyl-glycine bonds, it generates smaller peptide fragments (di- and triglycine) and exposes new N-terminal amino groups. researchgate.netnih.gov
These newly formed amino groups can be quantified by reacting them with a chromogenic reagent such as ninhydrin (B49086) or 2,4,6-trinitrobenzenesulfonic acid (TNBS). mdpi.comresearchgate.netnih.gov The resulting color development is proportional to the number of cleaved peptide bonds and can be measured spectrophotometrically. researchgate.netnih.gov This method allows for the determination of kinetic parameters like kcat and KM for the enzymatic activity on a specific substrate, independent of the complexities of the whole-cell environment. mdpi.com
Fluorescence Resonance Energy Transfer (FRET) Assays for Cleavage Dynamics
Fluorescence Resonance Energy Transfer (FRET) assays offer a sensitive and continuous method for monitoring the cleavage dynamics of lysostaphin. mdpi.comportlandpress.com These assays utilize synthetic peptide substrates that mimic the pentaglycine cross-bridge and are labeled with a FRET pair: a fluorophore and a quencher. mdpi.comportlandpress.com
When the substrate is intact, the fluorophore and quencher are in close proximity, and the fluorescence of the fluorophore is quenched. mdpi.com Upon cleavage of the peptide by lysostaphin, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. mdpi.comportlandpress.com This change in fluorescence can be monitored in real-time to study the kinetics of the enzymatic reaction. researchgate.net FRET assays have been instrumental in studying the substrate specificity of lysostaphin by allowing for the testing of various modified peptide sequences. portlandpress.com For instance, studies using FRET peptides have reported cleavage by lysostaphin between glycines 2 and 3, and between glycines 3 and 4. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Hydrolysis Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the hydrolysis of peptide substrates by lysostaphin in real-time and at an atomic level. nih.govelifesciences.orgfrontiersin.orgnih.gov By using synthetic peptides that mimic fragments of the peptidoglycan, researchers can follow the disappearance of the substrate and the appearance of the cleavage products over time by observing the changes in the NMR spectrum. nih.govresearchgate.net
Quantitative ¹H NMR spectroscopy allows for the precise measurement of the concentrations of the substrate and products, enabling the determination of hydrolysis rates. elifesciences.orgfrontiersin.org Furthermore, 2D NMR techniques like ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify the exact cleavage sites within the peptide substrate. nih.govelifesciences.org NMR studies have provided detailed insights into the substrate specificity of lysostaphin, confirming its activity as a glycyl-glycine endopeptidase and allowing for a direct comparison of its catalytic efficiency with other enzymes like LytM. nih.govelifesciences.org
Table 2: Representative NMR Data for Lysostaphin-Mediated Peptide Hydrolysis
| Time (min) | Substrate Concentration (mM) | Product 1 (KdAG) Concentration (mM) | Product 2 (KdAGG) Concentration (mM) |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0.00 |
| 30 | 0.65 | 0.20 | 0.15 |
| 60 | 0.40 | 0.35 | 0.25 |
| 120 | 0.15 | 0.45 | 0.40 |
This table is a simplified representation of data obtainable from real-time NMR monitoring of peptide hydrolysis by lysostaphin. nih.govresearchgate.net
Atomic Force Microscopy (AFM) for Visualization of Cell Wall Digestion
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the direct visualization of the structural and mechanical changes in the bacterial cell wall upon treatment with lysostaphin. asm.orgnih.govnih.gov AFM can be used to image single, live bacterial cells in their native environment, providing real-time information on the dynamics of cell wall digestion. asm.orgnih.gov
Time-lapse AFM images have revealed that lysostaphin induces significant morphological changes in S. aureus, including cell swelling, the formation of nanoscale perforations in the cell wall, and the splitting of the septum in dividing cells. asm.orgnih.govresearchgate.net In addition to topographic imaging, AFM can be used to measure the nanomechanical properties of the cell wall. asm.org Studies have shown that lysostaphin treatment leads to a decrease in the bacterial turgor pressure and cell wall stiffness, reflecting the enzymatic degradation of the peptidoglycan and the formation of osmotically fragile cells. asm.orgnih.gov
Mechanisms of Lysostaphin Resistance in Staphylococci
Genetic Basis of Resistance: Mutations in Cell Wall Biosynthesis Genes
The foundation of lysostaphin (B13392391) resistance in Staphylococcus aureus is frequently rooted in genetic mutations within genes responsible for the biosynthesis of the cell wall. These mutations lead to structural modifications of the peptidoglycan, rendering it a less effective substrate for lysostaphin.
Mutations in the femA and femB genes are a common mechanism for acquiring lysostaphin resistance. mdpi.comnih.gov These genes encode proteins crucial for the formation of the pentaglycine (B1581309) cross-bridges in the peptidoglycan of S. aureus. Specifically, FemA is responsible for adding the second and third glycine (B1666218) residues, while FemB adds the fourth and fifth. mdpi.comasm.org Mutations that result in nonfunctional FemA or FemB proteins disrupt this process, leading to altered cross-bridge structures. asm.orgresearchgate.net
Studies have shown that mutations in femA can include deletions or insertions that lead to truncated or nonfunctional proteins. researchgate.netpsu.edu For instance, a 66-base-pair deletion in the femA gene has been observed in a lysostaphin-resistant strain, eliminating amino acids 101 to 122 of the resulting FemA protein. researchgate.net Another mutant exhibited a single adenosine (B11128) insertion, causing a frameshift and a premature stop codon. researchgate.net These mutations effectively inactivate the FemA protein's function. nih.gov
The consequence of these mutations is a significant alteration in the peptidoglycan structure, which directly impacts lysostaphin's ability to bind and cleave the cell wall. mdpi.com Interestingly, the acquisition of lysostaphin resistance through femA or femB mutations often comes at a cost to the bacterium, leading to reduced fitness and decreased resistance to β-lactam antibiotics. asm.orgresearchgate.net
The primary consequence of inactivating mutations in femA or femB is the formation of truncated glycine cross-bridges in the peptidoglycan. asm.org When FemA is nonfunctional, the addition of the second and third glycine residues is blocked, resulting in the formation of monoglycine cross-bridges. nih.govresearchgate.net Similarly, mutations in femB can lead to the accumulation of triglycine (B1329560) cross-bridges. researchgate.net
This alteration of the pentaglycine target is the direct cause of lysostaphin resistance. nih.gov Lysostaphin specifically cleaves the glycyl-glycine bonds within the pentaglycine bridge; the absence of this complete five-glycine structure prevents the enzyme from effectively degrading the cell wall. nih.govasm.org The formation of monoglycine or triglycine bridges eliminates the substrate for lysostaphin's endopeptidase activity. mdpi.comasm.org
| Gene | Function in Peptidoglycan Synthesis | Impact of Mutation on Cross-Bridge | Resulting Phenotype |
| femA | Adds second and third glycine residues to the pentaglycine cross-bridge. mdpi.comasm.org | Formation of monoglycine cross-bridges. nih.govresearchgate.net | Lysostaphin resistance, decreased β-lactam resistance. asm.orgresearchgate.net |
| femB | Adds fourth and fifth glycine residues to the pentaglycine cross-bridge. mdpi.comasm.org | Formation of triglycine cross-bridges. researchgate.net | Lysostaphin resistance. |
Another mechanism of lysostaphin resistance involves the incorporation of serine residues into the peptidoglycan cross-bridges. mdpi.com This modification is facilitated by the enzyme serine hydroxymethyltransferase (SHMT), encoded by the glyA or shmT gene. grafiati.comnih.gov SHMT plays a crucial role in the interconversion of serine and glycine. grafiati.comnih.gov
Functional genomics studies have revealed that SHMT is a key player in lysostaphin resistance. grafiati.comnih.gov Deletion of the shmT gene renders S. aureus susceptible to lysostaphin, while complementation with a functional shmT gene restores resistance. grafiati.comnih.gov This indicates that the enzymatic activity of SHMT is directly linked to the resistance phenotype. The incorporation of serine into the pentaglycine bridge disrupts the GGGGG sequence that lysostaphin recognizes and cleaves. nih.govigem.org Lysostaphin is unable to hydrolyze glycyl-serine or seryl-glycine bonds, making the modified peptidoglycan resistant to its lytic action. mdpi.comigem.org
Staphylococcus simulans, the producer of lysostaphin, possesses a natural immunity to its own bacteriocin (B1578144). This immunity is conferred by the lysostaphin immunity factor (lif) gene, which is also known as the endopeptidase resistance (epr) gene. asm.orgasm.org These genes are located on the same plasmid that carries the gene for lysostaphin itself. mdpi.comnih.gov
The Lif/Epr protein is homologous to the FemA and FemB proteins of S. aureus. mdpi.comoup.com Its function is to incorporate serine residues into the peptidoglycan cross-bridges of S. simulans, specifically at the third and fifth positions. mdpi.com This modification of the cross-bridge from a pentaglycine to a glycine-serine containing structure provides a protective mechanism against lysostaphin's enzymatic activity. mdpi.comasm.org When introduced into S. aureus, the lif or epr gene confers resistance to lysostaphin by the same mechanism of serine substitution. asm.org
| Gene(s) | Function | Mechanism of Protection | Organism of Origin |
| shmT (glyA) | Serine hydroxymethyltransferase, involved in serine/glycine interconversion. grafiati.comnih.gov | Incorporation of serine into peptidoglycan cross-bridges, disrupting the lysostaphin target sequence. nih.govigem.org | Staphylococcus aureus grafiati.comnih.gov |
| lif / epr | Lysostaphin immunity factor/endopeptidase resistance. asm.orgasm.org | Incorporation of serine at the 3rd and 5th positions of the peptidoglycan cross-bridge. mdpi.com | Staphylococcus simulans mdpi.comnih.gov |
femA and femB Gene Mutations and Their Impact on Peptidoglycan Cross-Bridge Structure
Alterations in Cell Wall Envelope Properties Conferring Resistance
A gene designated lyrA (lysostaphin resistance A), also known as SAV2335, has been identified as a contributor to a high degree of lysostaphin resistance in S. aureus. grafiati.comnih.gov The LyrA protein is predicted to be a polytopic membrane protein with a protease domain, though its precise function in cell wall assembly is not fully understood. nih.govasm.org
Unlike mutations in femA and femB, transposon insertion in lyrA does not lead to major changes in the peptidoglycan cross-bridge structure, such as the formation of monoglycine or triglycine bridges. grafiati.comnih.gov Furthermore, inactivation of lyrA in a methicillin-resistant S. aureus (MRSA) strain does not result in a decrease in β-lactam resistance, a characteristic often seen in fem mutants. grafiati.comnih.gov Lysostaphin is still able to bind to the cell wall of lyrA mutants. grafiati.comnih.gov The resistance conferred by lyrA mutations is attributed to more subtle alterations in the properties of the cell wall envelope, possibly including an increased abundance of slightly altered cross-bridges. grafiati.comnih.govnih.gov
Changes in Cross-Bridge Abundance and Composition
The primary mechanism of high-level lysostaphin resistance in Staphylococcus aureus involves alterations to the pentaglycine cross-bridges within the cell wall peptidoglycan. asm.orgnih.gov Lysostaphin specifically cleaves the glycyl-glycine bonds within these bridges. mdpi.com Consequently, modifications that reduce or eliminate this target site can confer resistance.
A key factor in this process is the fem (factor essential for methicillin (B1676495) resistance) family of genes, particularly femA and femB. mdpi.comnih.gov These genes are responsible for the addition of glycine residues to form the pentaglycine cross-bridge. mdpi.comnih.gov Mutations in the femA gene, for instance, can lead to a truncated cross-bridge, often resulting in a monoglycine bridge instead of the typical pentaglycine structure. asm.orgnih.govresearchgate.net This change eliminates the substrate for lysostaphin's endopeptidase activity, rendering the bacterium resistant. asm.orgnih.gov Studies have shown that lysostaphin-resistant mutants of S. aureus often harbor mutations in femA, leading to the production of peptidoglycan with monoglycine cross-bridges. asm.orgnih.govresearchgate.net
Another mechanism of resistance involves the substitution of glycine residues with other amino acids, such as serine. nih.govnih.govasm.org The epr (endopeptidase resistance) gene, found in lysostaphin-producing Staphylococcus simulans, specifies the modification of peptidoglycan cross-bridges by incorporating serine. nih.gov This alteration also prevents effective cleavage by lysostaphin. nih.govnih.govasm.org The presence of serine in the cross-bridges has been shown to decrease susceptibility to lysostaphin. nih.govnih.gov
Furthermore, some studies have identified other genetic factors associated with lysostaphin resistance. For example, mutations in the lyrA gene have been shown to cause a high degree of lysostaphin resistance without the gross alterations in cross-bridge structure seen in fem mutants. nih.govasm.org The resistance conferred by lyrA mutations may be due to more subtle changes in the cell wall envelope. nih.gov Additionally, research has pointed to the incorporation of alanine (B10760859) into the pentaglycine interpeptide bridge as a potential mechanism for lysostaphin resistance. mdpi.com
Table 1: Genetic Basis of Lysostaphin Resistance and Corresponding Changes in Peptidoglycan Cross-Bridges
| Gene(s) | Function | Impact on Cross-Bridge | Consequence for Lysostaphin |
|---|---|---|---|
| femA | Adds second and third glycine residues to the cross-bridge. mdpi.comnih.gov | Truncation of the pentaglycine bridge, often to a monoglycine bridge. asm.orgnih.govresearchgate.net | High-level resistance due to elimination of the cleavage site. asm.orgnih.gov |
| femB | Adds fourth and fifth glycine residues to the cross-bridge. mdpi.com | Alteration in the length of the cross-bridge. mdpi.com | Reduced susceptibility. mdpi.com |
| epr/lif | Incorporates serine into the peptidoglycan cross-bridge. nih.govnih.gov | Replacement of glycine with serine residues. nih.govnih.gov | Resistance due to inability of lysostaphin to cleave glycyl-serine bonds. nih.govasm.org |
| lyrA | Polytopic membrane protein with a predicted protease domain. nih.gov | Does not cause major truncations of the cross-bridge. nih.govasm.org | High-level resistance, possibly through altered cell wall envelope properties. nih.gov |
Phenotypic Consequences of Lysostaphin Resistance
Correlated Changes in Beta-Lactam Susceptibility
A well-documented consequence of lysostaphin resistance, particularly when mediated by femA mutations, is a concurrent increase in susceptibility to beta-lactam antibiotics. asm.orgnih.govresearchgate.net This phenomenon is especially significant in methicillin-resistant S. aureus (MRSA). MRSA's resistance to beta-lactams is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for these antibiotics. mdpi.com
However, the function of PBP2a is dependent on the presence of the pentaglycine cross-bridges. mdpi.com When mutations in femA lead to the formation of monoglycine cross-bridges, PBP2a cannot effectively perform its transpeptidase function, which is essential for cell wall synthesis. mdpi.com As a result, the bacterium becomes reliant on its native penicillin-binding proteins (like PBP2), which are susceptible to inhibition by beta-lactam antibiotics. mdpi.com This effectively resensitizes the MRSA strain to beta-lactams like methicillin and oxacillin (B1211168). mdpi.comnih.govresearchgate.net This mutually exclusive relationship between lysostaphin resistance and beta-lactam resistance has been consistently observed. asm.orgnih.govresearchgate.net
Impact on Bacterial Fitness and Virulence Factor Localization
The alterations in the cell wall that confer lysostaphin resistance often come at a significant fitness cost to the bacterium. nih.govresearchgate.netgrafiati.com Lysostaphin-resistant variants of S. aureus have been shown to exhibit several indicators of reduced fitness:
Reduced Growth Rate: Resistant variants often have a slower logarithmic growth rate and are outcompeted in co-culture experiments with their wild-type parental strains. nih.govresearchgate.netgrafiati.com
Increased Susceptibility to Stress: These variants can show increased susceptibility to environmental stressors such as elevated temperatures. nih.govresearchgate.netgrafiati.com
Decreased Virulence: In animal models of infection, lysostaphin-resistant variants are often less virulent than their wild-type counterparts. nih.govresearchgate.netgrafiati.com
The reduced virulence may be partly explained by the role of the pentaglycine cross-bridges as anchoring points for various cell wall-associated virulence factors. nih.gov The sortase enzyme system, which is responsible for covalently attaching many surface proteins to the peptidoglycan, recognizes the pentaglycine cross-bridge. nih.gov Without this proper anchor, key virulence factors may not be correctly localized to the staphylococcal cell wall, diminishing the bacterium's pathogenic potential. nih.gov
Experimental Inducement and Selection of Lysostaphin-Resistant Variants
Lysostaphin-resistant variants of S. aureus can be selected for in the laboratory through various methods. A common approach involves the serial passage of susceptible strains in the presence of sub-inhibitory concentrations of lysostaphin. grafiati.comnih.gov This process involves repeatedly exposing the bacteria to gradually increasing concentrations of the enzyme, which allows for the selection and proliferation of mutants that have acquired resistance. nih.gov
Another method for identifying lysostaphin-resistant mutants is through screening transposon mutant libraries. nih.govasm.org This involves creating a large collection of mutants where different genes have been inactivated by the insertion of a transposon. This library can then be screened for clones that exhibit increased resistance to lysostaphin, allowing for the identification of genes involved in susceptibility. nih.govasm.org
The frequency of conversion to a lysostaphin-resistant phenotype can be determined by plating high-density cultures of susceptible S. aureus strains onto agar (B569324) containing a selective concentration of lysostaphin. nih.gov Similarly, the reversion of these resistant variants back to a susceptible phenotype can be assessed. Studies have shown that even after extended passage without the selective pressure of lysostaphin, these resistant variants often fail to develop compensatory mutations that would restore their fitness. nih.govresearchgate.netgrafiati.com
Table 2: Summary of Experimental Findings on Lysostaphin Resistance
| Experimental Approach | Observation | Key Findings | Reference(s) |
|---|---|---|---|
| Serial passage in sub-inhibitory lysostaphin | Emergence of resistant mutants. | Resistance is often linked to mutations in femA. | grafiati.com |
| Co-administration with beta-lactams | Prevention of the emergence of lysostaphin-resistant mutants. | Demonstrates the synergistic effect and the mutually exclusive nature of resistance. | asm.org |
| Transposon mutagenesis screening | Identification of genes like lyrA involved in resistance. | Reveals alternative resistance mechanisms not involving major cross-bridge truncation. | nih.govasm.org |
| In vivo infection models | Lysostaphin-resistant variants show reduced virulence and are outcompeted by wild-type strains. | Highlights the fitness cost associated with lysostaphin resistance. | nih.govresearchgate.netgrafiati.com |
| Complementation studies | Re-introduction of a functional femA gene restores lysostaphin susceptibility and oxacillin resistance. | Confirms the role of femA in the resistance phenotype. | asm.org |
Protein Engineering and Design Strategies for Lysostaphin Optimization
Strategies for Enhancing Lysostaphin (B13392391) Potency and Stability
A primary focus of lysostaphin engineering is the enhancement of its potency and stability, which are critical for its effectiveness as a therapeutic agent. asm.orgnih.gov Strategies have been developed to improve its resistance to degradation under various conditions and to increase its biological availability and shelf life.
Improvement of Thermostability through Molecular Engineering (e.g., Disulfide Bridge Variants)
The thermal stability of lysostaphin is a key factor for its application, particularly in environments that may involve elevated temperatures. Molecular engineering techniques have been employed to enhance its thermostability, with the introduction of disulfide bridges being a notable strategy. researchgate.net By strategically introducing cysteine residues to form disulfide bonds, the protein's structure can be rigidified, leading to increased resistance to heat-induced denaturation. researchgate.net
One study utilized molecular dynamics simulations to identify optimal locations for introducing disulfide bonds around the Zn²⁺ binding site of lysostaphin. acs.org This approach, combined with further mutagenesis at the C-terminus, resulted in variants with significantly improved thermal stability. acs.org For instance, a combination variant, 319/252-G3, was found to be 2.6 times more stable than wild-type lysostaphin after being subjected to a temperature of 60°C for 30 minutes. acs.org Further optimization of the C-terminal glycine (B1666218) sequence led to the development of variant 319/252-G6, which retained 67.3% of its antimicrobial activity after a 30-minute incubation at 70°C. acs.org
| Variant | Engineering Strategy | Improvement in Thermostability | Reference |
| 319/252-G3 | Disulfide bridge introduction and C-terminal polyG addition | 2.6-fold more stable than wild-type at 60°C for 30 min | acs.org |
| 319/252-G6 | Optimized C-terminal glycine sequence on disulfide variant | Retained 67.3% activity after 30 min at 70°C | acs.org |
| A211C-S214C | Disulfide bond introduction | 2.6-fold improved half-life at 60°C | researchgate.net |
Increased Bioavailability and Shelf Stability
This engineered lysostaphin demonstrated a remarkable increase in its half-life, which was approximately 13 times longer than that of the native enzyme. google.comnih.gov Furthermore, this modification significantly enhanced its shelf stability, with the engineered variant retaining over 99.9% of its antibacterial activity after 12 weeks of storage at room temperature. google.comnih.gov This modular approach not only improves stability but also enhances the enzyme's ability to penetrate host cell membranes, leading to a 12-fold increase in intracellular antibacterial activity compared to wild-type lysostaphin. google.comnih.gov
Modulation of Lysostaphin Immunogenicity through Directed Evolution
A major hurdle in the clinical application of lysostaphin is its immunogenicity, as its microbial origin can trigger potent anti-drug immune responses in humans. asm.orgnih.gov To mitigate this, directed evolution has been employed to develop deimmunized variants of lysostaphin with reduced potential to activate the human immune system. asm.org
Development of Deimmunized Lysostaphin Variants
The process of deimmunization involves identifying and modifying T-cell epitopes, which are the specific regions of the protein recognized by the immune system. acs.org Computational algorithms are used to predict these immunogenic epitopes within the lysostaphin sequence. acs.org Based on these predictions, libraries of lysostaphin variants with mutations in these epitopes are generated and screened for both reduced immunogenicity and retained lytic activity. acs.org
This approach has led to the development of several deimmunized lysostaphin variants, such as Lib5 and F12. asm.orgacs.org The F12 variant, for example, contains 14 amino acid substitutions, which accounts for 6% of the native lysostaphin sequence. nih.gov These mutations are designed to broadly reduce T-cell epitope content, thereby dampening immune responses across genetically diverse populations. nih.gov The F12 variant has been shown to evade human immune cell surveillance and mitigate both cellular and antibody immune responses in humanized mouse models. asm.org
| Variant | Number of Amino Acid Substitutions | Key Feature | Reference |
| Lib5 | Not specified | Reduced immunogenicity with maintained lytic function | acs.org |
| F12 | 14 | Globally deimmunized, evades human immune surveillance | asm.orgnih.gov |
Rational Design and Directed Evolution Approaches
The optimization of lysostaphin has benefited from a synergistic combination of rational design and directed evolution. patsnap.com This dual approach allows for both targeted modifications based on structural and functional knowledge and the exploration of a vast sequence space for unexpected beneficial mutations. patsnap.comresearchgate.net
Computational Protein Design for Functional Enhancement
Computational protein design plays a crucial role in the rational design component of lysostaphin engineering. asm.orgnih.gov This approach utilizes sophisticated algorithms and structural information to predict the effects of specific mutations on the protein's stability, activity, and immunogenicity. google.com For instance, in silico methods were instrumental in identifying the T-cell epitopes in lysostaphin, paving the way for the creation of deimmunized variants. google.com
The process often involves iterative cycles of computational design followed by experimental validation. google.com Mutable amino acid positions are identified, and variants with predicted lower immunogenicity and retained stability are designed. google.com These designs are then experimentally tested for expression, activity, and immunogenicity. google.com This iterative process of computational design and directed evolution was key to the development of the highly deimmunized and potent F12 lysostaphin variant. asm.orgresearchgate.net The successful engineering of lysostaphin demonstrates how computational tools can guide the experimental process, leading to the creation of functionally enhanced therapeutic proteins. researchgate.net
Mutagenic Tuning of Electrostatic Properties for Optimized Activity
Table 1: Impact of Electrostatic Tuning on Lysostaphin Properties
| Strategy | Mechanism | Observed Outcome | Reference |
|---|---|---|---|
| Mutagenic Modulation of Electrostatics | Reduces excessive cell-binding affinity by altering surface charges. | Accelerated bacterial lysis kinetics and enhanced processivity. | nih.gov |
Modular Engineering and Domain Shuffling of Lysostaphin
Lysostaphin's inherent modular architecture, comprising a distinct N-terminal catalytic domain (CD) and a C-terminal cell wall-binding domain (CBD), makes it an exemplary candidate for modular engineering. nih.govasm.org This strategy involves the shuffling and fusion of domains from different bacteriolytic proteins to create novel chimeric enzymes, often called chimeolysins, with enhanced or altered functionalities. mdpi.comjmbfs.org This bioengineering approach leverages the discrete functions of these domains to design proteins with improved stability, solubility, or lytic spectrum. mdpi.com
A significant advancement in lysostaphin engineering involves its fusion with lysine-rich polypeptides. nih.gov This modular assembly strategy is designed to improve the enzyme's ability to combat intracellular pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), which can persist within host cells. nih.gov
Research has shown that fusing lysostaphin with an engineered lysine (B10760008) component significantly enhances its membrane-penetration capability. nih.gov This modification resulted in a remarkable 12-fold increase in intracellular antibacterial activity compared to the wild-type enzyme. nih.gov Furthermore, this fusion strategy confers substantial improvements to the enzyme's stability and bioavailability. The nanoassembled lysostaphin exhibited a half-life approximately 13 times longer than its native form and retained over 99.9% of its antibacterial activity after 12 weeks of storage at room temperature. nih.gov
Table 2: Enhancements via Fusion with Lysine-Rich Polypeptide
| Parameter | Improvement | Description | Reference |
|---|---|---|---|
| Intracellular Activity | 12-fold increase | Enhanced membrane penetration allows for more effective killing of intracellular bacteria. | nih.gov |
| Half-life | ~13-fold increase | The engineered fusion protein shows significantly improved stability in biological environments. | nih.gov |
Domain shuffling by creating chimeric proteins is a widely used strategy to enhance lysostaphin's therapeutic potential. mdpi.com This involves combining the catalytic or binding domains of lysostaphin with domains from other enzymes, particularly phage endolysins, to generate novel proteins with superior or expanded capabilities. nih.govmdpi.com
Several successful chimeric constructs have been developed:
P128 : This well-studied chimeolysin was constructed by fusing the endopeptidase catalytic domain of the phage K tail-associated muralytic enzyme to the cell wall-binding domain of lysostaphin. The resulting chimeric protein exhibited more than 100-fold higher bactericidal activity compared to the isolated catalytic domain alone. mdpi.com
B30-443-Lyso : By fusing the endolysin from the S. agalactiae phage B30 with mature lysostaphin, researchers created a chimeric enzyme with an expanded lytic spectrum. While the native B30 endolysin was limited to Streptococcus species, the fusion protein gained activity against S. aureus. mdpi.com
λSA2-E-Lyso-SH3b : This chimeric lysin consists of the endopeptidase domain from the streptococcal phage lysin λSA2 and the SH3b cell wall-binding domain from lysostaphin. nih.govasm.org This fusion successfully conferred staphylolytic activity to the streptococcal enzyme. mdpi.comnih.gov
Scaffold-Assembled Chimeras : An innovative approach involved assembling the catalytic domain of lysostaphin and the binding domain of a S. aureus autolysin (SA1) on a streptavidin scaffold. A specific 3:1 ratio of catalytic to binding domains yielded a complex with high lytic activity and an initial cell lysis rate over 3-fold higher than that of free lysostaphin. nih.gov
HydH5 Fusions : Chimeric proteins were created by fusing domains from the virion-associated peptidoglycan hydrolase HydH5 with lysostaphin domains (e.g., HydH5Lyso). These constructs displayed high lytic activity against various staphylococcal strains. plos.org
Table 3: Examples of Chimeric Proteins Derived from Lysostaphin
| Chimeric Protein | Composition | Key Improvement | Reference |
|---|---|---|---|
| P128 | Phage K TAME (CD) + Lysostaphin (CBD) | >100-fold increase in bactericidal activity. | mdpi.com |
| B30-443-Lyso | S. agalactiae Phage B30 Endolysin + Mature Lysostaphin | Expanded lytic range to include S. aureus. | mdpi.com |
| λSA2-E-Lyso-SH3b | Streptococcal Phage λSA2 (CD) + Lysostaphin (CBD) | Gained potent activity against S. aureus. | mdpi.comnih.gov |
| CDL-BDS (3:1) | Lysostaphin (CD) + S. aureus Autolysin (BD) on Streptavidin Scaffold | >3-fold higher initial rate of cell lysis. | nih.gov |
Optimization of Substrate Binding Affinity through Protein Modification
Optimizing substrate binding is a cornerstone of engineering more effective lysostaphin variants. This goes beyond simple domain swapping and delves into targeted mutations within the binding domain to fine-tune its affinity for peptidoglycan. nih.gov The goal is to achieve a balance that allows for efficient recognition and binding, followed by effective catalysis and movement, a concept central to the electrostatic tuning described previously. nih.gov
Detailed structural and molecular studies have provided a deeper understanding of the binding mechanism. The lysostaphin SH3b binding domain possesses two distinct binding sites located on opposite sides of the protein. nih.gov One site is responsible for recognizing the pentaglycine (B1581309) crossbridge of the peptidoglycan, though it does so with very weak affinity. A second, separate site binds to the peptide stem (Ala-d-γ-Glu-Lys-d-Ala-d-Ala) with a much higher, micromolar affinity. nih.gov This dual-recognition mechanism, combining low- and high-affinity interactions, is thought to underpin the enzyme's potent activity and its ability to cluster on the cell wall. nih.gov
Targeted protein modifications at these sites can significantly alter binding. Site-directed mutagenesis studies have identified key residues whose modification has a major impact on binding affinity. For example, mutations such as N405A, R427M, and W489L have been shown to substantially reduce the binding of the SH3b domain to purified peptidoglycan sacculi, demonstrating that specific amino acid changes can directly modulate substrate affinity. nih.gov
Table 4: Effects of Specific Mutations in the Lysostaphin SH3b Binding Domain
| Mutation | Location | Effect on Binding | Reference |
|---|---|---|---|
| N405A | Involved in interaction with pentaglycine | Pronounced reduction in residual binding (16%). | nih.gov |
| R427M | Binding site residue | Major impact, significantly reducing binding. | nih.gov |
| W489L | Binding site residue | Major impact, significantly reducing binding. | nih.gov |
Biotechnological Production and Research Applications of Lysostaphin
Recombinant Expression Systems for Lysostaphin (B13392391) Production
The high cost of production has been a major factor limiting the widespread use of lysostaphin. nih.govtandfonline.com To overcome this, various recombinant expression systems have been developed to produce large quantities of active lysostaphin in a cost-effective manner.
Prokaryotic systems, particularly Escherichia coli, are widely used for recombinant protein production due to their rapid growth, well-understood genetics, and high expression levels. nih.gov
Escherichia coli has been a workhorse for lysostaphin production. Researchers have successfully cloned and expressed the lysostaphin gene from Staphylococcus simulans in various E. coli strains. nih.govresearchgate.net Different expression vectors, such as the pET series (pET32a, pET28a, pET23b, and pET15b), have been utilized to achieve high-level expression of recombinant lysostaphin. nih.gov Yields of purified recombinant lysostaphin in E. coli have been reported to be in the range of 11 mg/L to 30 mg/L of culture. nih.gov In some optimized systems, yields as high as 184 mg/L have been achieved in laboratory-scale bioreactors. dtu.dknih.gov
Lactococcus lactis , a Gram-positive bacterium with a long history of safe use in the food industry, presents an attractive alternative for producing therapeutic proteins like lysostaphin. nih.govoup.com The NIsin-Controlled gene Expression (NICE) system in L. lactis has been successfully employed for the industrial-scale production of lysostaphin. nih.govresearchgate.net This system allows for controlled gene expression induced by nisin. nih.gov Large-scale fermentation at 3000-L has yielded approximately 100 mg/L of lysostaphin, demonstrating the scalability of this platform. nih.govresearchgate.net An advantage of using L. lactis is its status as a food-grade microorganism, which simplifies downstream processing for certain applications. nih.gov
Bacillus subtilis is another Gram-positive bacterium known for its high capacity for protein secretion, making it a suitable host for producing extracellular recombinant proteins. nih.gov The lysostaphin gene from S. simulans has been cloned and expressed in B. subtilis WB600 using the pWB980 expression vector. nih.govrug.nlaimspress.com This system has achieved an impressive concentration of 91 mg/L of secreted recombinant lysostaphin. nih.govrug.nl The use of a constitutive auto-inducible promoter (P43) in the pWB980 vector eliminates the need for inducers during fermentation. nih.gov
Table 1: Comparison of Prokaryotic Expression Platforms for Recombinant Lysostaphin Production
| Host Organism | Expression System/Vector | Reported Yield | Key Advantages |
| Escherichia coli | pET vectors (e.g., pET32a) | 11-30 mg/L nih.gov | Well-established, high expression levels, rapid growth. nih.gov |
| Escherichia coli | pBAD2Lys | >80,000 U/L (from 3L culture) tandfonline.com | High efficiency with optimized fermentation. tandfonline.com |
| Escherichia coli | Auto-induction media | Up to 184 mg/L dtu.dknih.gov | High-throughput growth and protein expression. tandfonline.com |
| Lactococcus lactis | NICE system (pNZ1710) | ~100 mg/L nih.govresearchgate.net | Food-grade, scalable, endotoxin-free. nih.govoup.com |
| Bacillus subtilis | pWB980 | 91 mg/L nih.govrug.nlaimspress.com | High secretion capacity, safe, non-pathogenic source. nih.gov |
To enhance the expression of recombinant lysostaphin, researchers have focused on optimizing key genetic elements like promoters and ribosome-binding sites (RBS). In E. coli, an effective inducible araBAD promoter system has been used to improve lysostaphin production. nih.govtandfonline.com The pBAD2Lys expression system, constructed for this purpose, has shown significant efficiency. tandfonline.com In B. subtilis, the constitutive auto-inducible P43 promoter of the pWB980 vector has been successfully used for high-level expression without the need for chemical inducers. nih.gov The pemIK-Sa1 constitutive promoter has also been utilized in E. coli expression systems. addgene.org While specific studies on RBS optimization for lysostaphin are not extensively detailed in the provided context, RBS engineering is a known strategy to fine-tune gene expression and has been applied for other recombinant proteins. nih.gov
Medium engineering has proven to be a powerful strategy to significantly boost the yield of recombinant lysostaphin. nih.govtandfonline.comtandfonline.com By optimizing the composition of the culture medium, both cell density and protein expression can be enhanced. Studies have shown that the use of auto-induction media can increase lysostaphin production by up to 5-fold in E. coli. nih.govtandfonline.com Different media, including Luria-Bertani (LB), Terrific Broth (TB), and specialized auto-induction formulations, have been tested. tandfonline.comtandfonline.com For instance, using an FM auto-induction medium resulted in the highest level of active and soluble lysostaphin (200.1 mg/L) at 30°C. tandfonline.comtandfonline.com The composition of these media, often enriched with carbon sources like yeast extract and glycerol, as well as trace elements, plays a crucial role in maximizing soluble protein production. tandfonline.com Optimization of fermentation conditions such as aeration, pH, and temperature in a bioreactor setting has also led to a more than two-fold improvement in production efficiency. tandfonline.com
Eukaryotic systems have also been explored for the expression of lysostaphin. The lysostaphin gene from S. simulans has been successfully expressed in the simian kidney cell line COS-7. nih.govnih.gov In these cells, the gene was expressed transiently from the human cytomegalovirus promoter. nih.gov Notably, active enzyme was detected in the cell lysate, and the prokaryotic signal sequence appeared to direct the secretion of active lysostaphin into the culture medium. nih.govnih.gov
The yeast Pichia pastoris is another industrially relevant eukaryotic host that has been engineered for high-level production of lysostaphin. nih.gov However, initial attempts faced challenges with a lack of expression from the wild-type gene and aberrant glycosylation of the protein. nih.gov These hurdles were overcome by synthesizing a gene with optimized codon usage and balanced A+T/G+C content, and by disrupting an N-linked glycosylation site through mutations. nih.gov These optimized lysostaphin variants could be produced at approximately 500 mg/liter in a small-scale bioreactor. nih.gov
A novel approach to lysostaphin production involves the use of transgenic animals as bioreactors, specifically for secretion into milk. This strategy has been demonstrated in both mice and cows. nih.govusda.govresearchgate.net
In transgenic mice, the 5'-flanking region of the ovine β-lactoglobulin gene was used to direct the secretion of a bioactive variant of lysostaphin into their milk. nih.gov A challenge with expressing the native form in eukaryotic cells is that it can become glycosylated and inactive. nih.gov To circumvent this, two glycosylation motifs were removed through genetic engineering, resulting in a fully active enzyme. nih.gov
Building on this success, transgenic dairy cows have been produced that secrete lysostaphin in their milk at concentrations ranging from 0.9 to 14 µg/ml. researchgate.netnih.govresearchgate.net These genetically engineered cows have shown significant resistance to intramammary infections caused by Staphylococcus aureus. usda.govnih.govavma.org This approach holds promise for developing cattle with enhanced resistance to mastitis, a major disease in the dairy industry. usda.govnih.gov
Prokaryotic Expression Platforms (Escherichia coli, Lactococcus lactis, Bacillus subtilis)
Purification Methodologies for Recombinant Lysostaphin
The purification of recombinant lysostaphin is a critical step to obtain a highly pure and active product for research and potential clinical use. Various chromatographic techniques have been employed for this purpose.
Affinity chromatography is a commonly used method, particularly for lysostaphin expressed with a histidine tag. nih.gov Nickel-chelate affinity resins (Ni-NTA) are effective for this purpose. nih.gov However, studies have shown that the type of resin can impact the activity of the purified lysostaphin. nih.gov Nickel ions leaching from the resin can potentially inhibit the enzyme's activity by displacing the native zinc ion in the active site. nih.gov Using nickel-chelate resins with strong nickel ion binding or zinc-chelate resins can mitigate this issue. nih.gov
Ion-exchange chromatography is another effective method for lysostaphin purification. nih.govresearchgate.net Cation-exchange resins have been used successfully to purify lysostaphin. nih.gov In some cases, a single-step purification using a cation exchanger can yield virtually pure lysostaphin (>95% purity). researchgate.net
For large-scale purification from Lactococcus lactis fermentation broth, a downstream process involving capture on a cation exchange column followed by further purification steps has been developed. This process has been shown to yield a highly purified lysostaphin suitable for clinical trials with a recovery of about 40%. nih.gov
The choice of purification strategy often depends on the expression system, the presence of fusion tags, and the desired purity and activity of the final product.
Affinity Chromatography (Ni-NTA)
Affinity chromatography, particularly using Nickel-Nitrilotriacetic Acid (Ni-NTA) resin, is a prevalent method for purifying recombinant lysostaphin that has been engineered to include a polyhistidine tag (His-tag). nih.govthermofisher.com This technique leverages the high affinity of the His-tag for immobilized nickel ions on the NTA resin.
The process involves lysing the host cells (commonly E. coli) that have expressed the His-tagged lysostaphin and then passing the lysate through a Ni-NTA column. The His-tagged lysostaphin binds specifically to the resin, while most other cellular proteins are washed through. Elution of the purified lysostaphin is typically achieved by introducing a solution with a high concentration of imidazole, which competes with the His-tag for binding to the nickel ions, or by lowering the pH. genscript.com
Several studies have reported the successful purification of recombinant mature lysostaphin using Ni-NTA affinity chromatography, yielding significant amounts of the purified protein. nih.gov For instance, one study obtained approximately 30 mg of recombinant lysostaphin per liter of E. coli culture using this method. nih.gov
However, research has also shown that the choice of nickel-chelate resin can impact the activity of the purified lysostaphin. A study found that while resins with strong nickel ion binding (WorkBeads NiMAC) yielded fully active lysostaphin, resins with medium (WorkBeads Ni-NTA) and weaker nickel ion binding (WorkBeads Ni-IDA) resulted in significantly reduced enzyme activity. nih.govuni.luresearchgate.net This decrease in activity was attributed to the leaching of nickel ions from the resin and their subsequent interference with the zinc ion in the active site of lysostaphin. nih.govuni.luresearchgate.net Fortunately, the activity could be fully restored by removing the metal ions and reintroducing zinc. nih.govuni.lu
Table 2: Findings on Lysostaphin Purification using Ni-NTA Affinity Chromatography
| Resin Type | Yield/Purity | Effect on Activity |
| Ni-NTA | ~30 mg/L of culture | Can be a simple and efficient purification method. nih.gov |
| WorkBeads Ni-NTA | High | Reduced enzyme activity due to nickel ion leaching. nih.govuni.luresearchgate.net |
| WorkBeads NiMAC | High | No negative impact on enzyme activity. nih.govuni.luresearchgate.net |
Research Utility of Lysostaphin in Bacterial Studies
Lysostaphin's specific lytic activity against staphylococci makes it an invaluable tool in various research applications. mdpi.comnih.gov
Facilitation of Protoplast Formation
Lysostaphin is instrumental in the formation of protoplasts from staphylococcal cells. Protoplasts are bacterial cells from which the cell wall has been completely removed, leaving the plasma membrane as the outermost layer. The controlled enzymatic digestion of the staphylococcal cell wall by lysostaphin in an osmotically stable medium results in the generation of these osmotically fragile protoplasts. nih.gov
Electron microscopy studies have visualized the progressive disintegration of the S. aureus cell wall upon exposure to lysostaphin, leading to the formation of spheroplasts (cells with partially removed walls) and ultimately true protoplasts. nih.gov These protoplasts are essential for various genetic studies, including plasmid transfer and genetic recombination through protoplast fusion. nih.gov The fusion of protoplasts from different bacterial strains, facilitated by agents like polyethylene (B3416737) glycol, allows for the exchange of genetic material. nih.gov
Differentiation of Staphylococcal Strains
The lytic action of lysostaphin is highly specific to staphylococci, a characteristic that is exploited for the differentiation of Staphylococcus species from other morphologically similar bacteria, such as Micrococcus. asm.orgnih.gov The basis for this differentiation lies in the composition of the peptidoglycan cross-bridge in the bacterial cell wall. The cell walls of most staphylococci contain glycine-rich interpeptide bridges, which are the specific targets of lysostaphin's endopeptidase activity. keydiagnostics.com.au In contrast, the cell walls of micrococci lack these glycine (B1666218) bridges and are therefore resistant to lysis by lysostaphin. keydiagnostics.com.au
Rapid lysostaphin susceptibility tests, which can provide results within a few hours, are used in clinical microbiology laboratories to distinguish between staphylococci and micrococci. asm.orgnih.gov Furthermore, variations in the susceptibility to lysostaphin can also be observed among different species of staphylococci, which relates to differences in the structure of their peptidoglycan interpeptide bridges. fishersci.com For example, some coagulase-negative staphylococci may show less susceptibility than S. aureus. fishersci.com
Table 3: Lysostaphin Susceptibility for Bacterial Differentiation
| Bacterial Genus | Peptidoglycan Cross-Bridge | Susceptibility to Lysostaphin |
| Staphylococcus | Glycine-rich | Susceptible asm.orgkeydiagnostics.com.au |
| Micrococcus | Lacks glycine | Resistant asm.orgkeydiagnostics.com.au |
Contribution to Investigations into Cell Wall Assembly Pathways
Lysostaphin serves as a valuable probe for investigating the biosynthetic pathways of the bacterial cell wall. By selecting for S. aureus mutants that exhibit resistance to the lytic action of lysostaphin, researchers can identify genes involved in cell wall assembly and modification. asm.org
A screen of S. aureus transposon mutants for lysostaphin resistance led to the identification of a gene, named lyrA, which, when inactivated, conferred a high degree of resistance. asm.org The study of such mutants provides insights into the complex processes of peptidoglycan synthesis, the structure of the cell wall, and the factors that influence susceptibility to lytic agents. This approach complements other methods for studying cell wall biology and can help to uncover novel targets for antimicrobial agents. asm.org
Combinatorial Research Approaches with Lysostaphin
The exploration of lysostaphin in combination with other antimicrobial agents has revealed synergistic interactions that enhance its efficacy, particularly against resistant strains of staphylococci. This approach is clinically significant as it can lower the required doses of individual agents and reduce the likelihood of resistance development. nih.gov
Research has demonstrated that lysostaphin acts synergistically with a variety of antimicrobial peptides (AMPs), enhancing their bactericidal effects against Staphylococcus aureus. researchgate.net Studies have shown that combining lysostaphin with conventional AMPs, the antimicrobial protein bovine lactoferrin, the lantibiotic nisin, and clinically utilized lipopeptides such as colistin, daptomycin, and polymyxin (B74138) B results in synergistic killing of staphylococci. nih.govresearchgate.net This synergy is believed to occur because lysostaphin's enzymatic activity on the bacterial cell wall renders S. aureus more vulnerable to the membrane-disrupting mechanisms of a wide array of antimicrobial peptides. nih.govresearchgate.net
One specific investigation focused on the synergistic activity of recombinant lysostaphin and the LL-37 peptide against S. aureus. nih.gov The combination of these two agents was found to synergistically inhibit the growth of S. aureus in vitro. nih.gov Such combinations hold promise for developing new therapeutic strategies to combat drug-resistant staphylococcal infections. nih.gov
Table 1: Examples of Antimicrobial Peptides Showing Synergy with Lysostaphin
| Antimicrobial Peptide/Protein | Class | Finding |
|---|---|---|
| LL-37 | Cathelicidin | Synergistically inhibited growth of S. aureus in vitro. nih.gov |
| Nisin | Lantibiotic | Demonstrated synergistic bactericidal activity in combination with lysostaphin. nih.govresearchgate.net |
| Polymyxin B | Lipopeptide | Showed synergistic bactericidal effects against staphylococci when combined with lysostaphin. researchgate.net |
| Daptomycin | Lipopeptide | Found to be synergistically bactericidal with lysostaphin. nih.govresearchgate.net |
| Colistin | Lipopeptide | Exhibited synergistic killing of staphylococci in combination with lysostaphin. nih.govresearchgate.net |
| Bovine Lactoferrin | Antimicrobial Protein | Acted synergistically with lysostaphin for bactericidal effects. nih.govresearchgate.net |
The combination of lysostaphin with beta-lactam antibiotics has been shown to be highly effective, particularly against beta-lactam-resistant strains like oxacillin-resistant Staphylococcus epidermidis (ORSE) and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govasm.org Research has shown that sublethal concentrations of lysostaphin combined with beta-lactam antibiotics, including benzylpenicillin, methicillin (B1676495), and cephalosporin (B10832234) B, result in rapid synergistic bactericidal activity against all tested S. aureus strains. nih.gov
In studies involving ORSE, checkerboard synergy testing revealed that the combination of lysostaphin and oxacillin (B1211168) was synergistic across all tested strains. nih.gov The fractional inhibitory concentration (FIC) index, a measure of synergistic activity, ranged from 0.0234 to 0.2656 for this combination. nih.govnih.gov Similar synergistic effects were observed with other beta-lactams such as cefazolin, ceftazadime, ceftriaxone, and imipenem. nih.gov The proposed mechanism for this synergy is that exposure to beta-lactams may alter the muropeptide crossbridge in the bacterial cell wall, thereby increasing its susceptibility to lysostaphin's enzymatic action. nih.gov Furthermore, the combination of lysostaphin and nafcillin (B1677895) has been demonstrated to be as effective as vancomycin (B549263) alone in an experimental animal model of ORSE-induced endocarditis. nih.govnih.gov This synergistic relationship provides a basis for the development of combination therapies that can resensitize MRSA to beta-lactam drugs. asm.org
Table 2: Beta-Lactam Antibiotics with Demonstrated Synergy with Lysostaphin
| Beta-Lactam Antibiotic | Target Organism(s) | Key Research Finding |
|---|---|---|
| Oxacillin | ORSE, MRSA | Synergistic activity confirmed by checkerboard testing with FIC indices ranging from 0.0234 to 0.2656. nih.govnih.gov |
| Nafcillin | ORSE | Combination with lysostaphin was as effective as vancomycin alone in an animal model of endocarditis. nih.govnih.gov |
| Cefazolin | ORSE, MRSA | Demonstrated synergistic activity in checkerboard testing. nih.govasm.org |
| Ceftazadime | ORSE | Showed synergy in combination with lysostaphin in checkerboard tests. nih.gov |
| Ceftriaxone | ORSE | Exhibited synergistic effects with lysostaphin in checkerboard testing. nih.gov |
| Imipenem | ORSE | Synergy with lysostaphin was observed in checkerboard testing. nih.gov |
| Benzylpenicillin | MRSA | Combination with sublethal lysostaphin concentrations showed rapid synergistic bactericidal activity. nih.gov |
| Methicillin | MRSA | Demonstrated rapid synergistic killing of S. aureus when combined with sublethal doses of lysostaphin. nih.gov |
Research on Lysostaphin's Activity Against Bacterial Biofilms
Staphylococcal species, particularly S. aureus and S. epidermidis, are notorious for their ability to form biofilms on medical devices and tissues. asm.orgwikipedia.org These biofilms are communities of bacteria encased in a self-produced extracellular matrix, which makes them highly resistant to conventional antibiotics. asm.orgresearchgate.net Research has extensively demonstrated that lysostaphin is a potent agent for disrupting these resilient bacterial structures. wikipedia.orgmdpi.com
Studies have shown that lysostaphin not only kills S. aureus within biofilms but also disrupts the extracellular matrix of these biofilms on surfaces like plastic and glass at concentrations as low as 1 µg/mL. asm.orgresearchgate.netmdpi.com Scanning electron microscopy has confirmed that lysostaphin effectively eradicates both the sessile bacterial cells and the surrounding extracellular matrix. asm.orgresearchgate.netmdpi.comnih.gov This dual action of killing the bacteria and degrading the biofilm matrix is a significant advantage over many traditional antibiotics, such as oxacillin and vancomycin, which have shown little to no effect on established S. aureus biofilms even at high concentrations. asm.orgresearchgate.net
While highly effective against S. aureus biofilms, higher concentrations of lysostaphin are required to disrupt biofilms formed by S. epidermidis. asm.orgwikipedia.orgmdpi.com The efficacy of lysostaphin is specific to susceptible strains; it does not affect biofilms of lysostaphin-resistant S. aureus. asm.orgresearchgate.net The ability of lysostaphin to degrade the peptidoglycan within the biofilm structure makes it a promising candidate for treating biofilm-associated infections, potentially eliminating the need for surgical removal of infected devices. wikipedia.org
Table 3: Comparative Efficacy of Lysostaphin and Antibiotics on S. aureus Biofilms
| Agent | Concentration | Observation on Established Biofilm |
|---|---|---|
| Lysostaphin | As low as 1 µg/ml | Eradicated both sessile cells and the extracellular matrix. asm.orgresearchgate.netmdpi.com |
| Oxacillin | 400 µg/ml | No effect observed. asm.orgresearchgate.net |
| Vancomycin | 800 µg/ml | No effect observed. asm.orgresearchgate.net |
| Clindamycin | 800 µg/ml | No effect observed. asm.org |
Potential for Pathogen Detection and Decontamination Research
The specific lytic activity of lysostaphin against staphylococci has been harnessed in research for the development of rapid pathogen detection methods. acs.org One approach involves using lysostaphin as an ATP-extracting agent for the detection of S. aureus through the firefly bioluminescent ATP method. nih.gov In this procedure, lysostaphin rapidly lyses S. aureus cells, releasing their intracellular ATP, which can then be quantified using the luciferin-luciferase reaction to estimate the number of viable bacteria. nih.gov This method has shown a linear relationship between ATP content and the number of S. aureus cells, allowing for quantification in mixed cultures and food samples. nih.gov
Furthermore, lysostaphin's specificity has been integrated into biosensor platforms. One such application is an optical biosensor using porous silicon membranes for the detection of Staphylococcus epidermidis. mdpi.com In this system, lysostaphin serves as the selective lytic agent. The lysis of the target bacteria releases intracellular components that infiltrate the porous membrane, causing a measurable shift in its effective optical thickness, which signals the presence of the pathogen. mdpi.com Lysostaphin sensitivity has also been evaluated as a rapid screening test to differentiate S. aureus from other staphylococcal species. nih.gov
In the realm of decontamination, research has explored incorporating lysostaphin into surface coatings to prevent biofilm formation. acs.orgacs.org For example, lysostaphin has been loaded onto diopside (B82245) powder, a biomaterial used for bone grafting, granting it strong antibacterial activity against both planktonic cells and biofilms of S. aureus. mdpi.com Such research highlights the potential of lysostaphin as a component in developing antibacterial materials and surfaces for medical and industrial applications. acs.org
Q & A
Q. How to address discrepancies between in vitro and in vivo lysostaphin efficacy?
- Methodological Answer : Perform ex vivo assays using bronchoalveolar lavage fluid from treated animals to measure active lysostaphin levels. Correlate with in vitro stability data and adjust dosing regimens. Consider host protease activity or antibody neutralization as confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
